3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate

CAS No.: 1609406-60-1

Cat. No.: VC2877168

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609406-60-1 |

|---|---|

| Molecular Formula | C9H12N4O |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate |

| Standard InChI | InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2 |

| Standard InChI Key | WNNZJFVNICBRSG-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1)C2=CC(=CC=C2)N.O |

| Canonical SMILES | CC1=NC(=NN1)C2=CC(=CC=C2)N.O |

Introduction

Basic Identification and Structural Characteristics

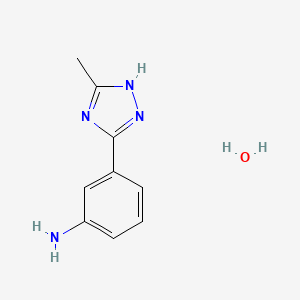

3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate is a chemical compound comprising a 1,2,4-triazole ring with a methyl group at position 5 and an aniline moiety at position 3, along with a water molecule in its crystal structure. The compound's basic identification parameters are presented in Table 1.

Table 1: Identification Parameters of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

| Parameter | Information |

|---|---|

| CAS Number | 1609406-60-1 |

| Molecular Formula | C₉H₁₂N₄O |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline;hydrate |

| Standard InChI | InChI=1S/C9H10N4.H2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3,(H,11,12,13);1H2 |

| Standard InChIKey | WNNZJFVNICBRSG-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NN1)C2=CC(=CC=C2)N.O |

The compound's structure features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. The methyl substituent at position 5 and the aniline group at position 3 contribute to its unique chemical characteristics and potential biological activities.

Physicochemical Properties

Physical Properties

The physical properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate are critical for understanding its behavior in various experimental and application contexts. Table 2 summarizes these properties.

Table 2: Physical Properties of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline Hydrate

| Property | Value |

|---|---|

| Appearance | Solid |

| Melting Point | 56-58 °C |

| Boiling Point | 452.7±47.0 °C at 760 mmHg |

| Flash Point | 258.2±16.5 °C |

| Density | 1.3±0.1 g/cm³ |

| Polarizability | 20.0±0.5 10⁻²⁴cm³ |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C |

The compound exists as a crystalline solid at room temperature with a relatively low melting point, indicating its potential ease of manipulation in laboratory settings . The high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities between the amine group, triazole ring, and the hydrate water molecule.

Specific Synthesis Methods from Literature

From the literature referenced in the search results, some key synthesis methods that could be adapted for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline include:

-

Method A: Using dimethylthiocarbamoyl chloride with aniline derivatives followed by reaction with cyanamide and subsequent cyclization .

-

Method B: Reaction of aniline with dimethyl cyanodithioiminocarbonate followed by cyclization with hydrazine hydrate .

-

Formation of 1,2,4-triazole ring: Through refluxing appropriate precursors with hydrazine monohydrate followed by treatment with triethyl orthoalkylates .

For example, the synthesis of 1,4-bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene, although with a different substitution pattern, demonstrates principles that may be adapted for the synthesis of the target compound .

Applications and Biological Activities

1,2,4-Triazole derivatives, including compounds structurally related to 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate, demonstrate diverse biological activities and applications across various fields.

Pharmaceutical Applications

Triazole-containing compounds have shown promising biological activities in numerous areas:

-

Antimicrobial Activity: 1,2,4-triazole derivatives exhibit activity against various bacterial strains. Research has shown that certain triazole compounds are effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

-

Antifungal Properties: Some 1,2,4-triazole derivatives demonstrate significant antifungal activity, particularly against Candida albicans and other fungal pathogens .

-

Antiviral Applications: Recent research has explored 1-sulfonyl-3-amino-1H-1,2,4-triazoles as potential inhibitors of the Yellow Fever virus, indicating the versatility of this scaffold in antiviral drug development .

-

Anti-inflammatory Activity: Various 1,2,4-triazole derivatives have shown anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .

-

Enzyme Inhibition: Triazole derivatives have demonstrated α-amylase and α-glucosidase inhibitory activities, suggesting potential applications in managing diabetes mellitus .

Research and Chemical Applications

Beyond pharmaceutical applications, 3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline hydrate and related compounds serve various purposes in chemical research:

-

Synthetic Intermediates: The compound can function as a valuable intermediate in organic synthesis, particularly in creating more complex heterocyclic structures.

-

Chemical Building Blocks: The aniline group provides a versatile handle for further functionalization, making it useful in constructing libraries of compounds for structure-activity relationship studies .

-

Coordination Chemistry: The triazole ring can act as a ligand in coordination complexes with various metals, potentially creating materials with interesting properties .

-

Research Tool: This compound serves as an important research tool for exploring the chemistry and biology of triazole-containing structures .

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume